4-(4-cyanophenoxy)phenyl 2-furoate
Description
4-(4-Cyanophenoxy)phenyl 2-furoate is a phenyl ester derivative of 2-furoic acid, featuring a 4-cyanophenoxy substituent on the phenyl ring.
Properties
IUPAC Name |
[4-(4-cyanophenoxy)phenyl] furan-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11NO4/c19-12-13-3-5-14(6-4-13)22-15-7-9-16(10-8-15)23-18(20)17-2-1-11-21-17/h1-11H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVZSHIYWBPUWCV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C(=O)OC2=CC=C(C=C2)OC3=CC=C(C=C3)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares key parameters of 4-(4-cyanophenoxy)phenyl 2-furoate with its analogs:
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituent | Applications/Notes | References |
|---|---|---|---|---|---|
| This compound (Target) | C₁₈H₁₂N₂O₄ (inferred) | 320.30 (calculated) | 4-Cyanophenoxy | Hypothetical compound; potential use in materials or medicinal chemistry. | N/A |
| 4-(Ethoxycarbonyl)phenyl 2-furoate | C₁₄H₁₂O₅ | 260.24 | Ethoxycarbonyl | Intermediate in organic synthesis; studied for esterification reactivity. | |
| 4-(2-Benzoylcarbohydrazonoyl)phenyl 2-furoate | C₁₉H₁₄N₂O₄ | 334.33 | Benzoylcarbohydrazonoyl | Research chemical; potential applications in coordination chemistry. | |
| Diloxanide furoate (4-(N-methyl-2,2-dichloroacetamido)phenyl 2-furoate) | C₁₄H₁₃Cl₂NO₄ | 342.17 | N-methyl-2,2-dichloroacetamido | Approved antiparasitic API; treats intestinal amoebiasis. | |
| 4-[(E)-({(4-Methylphenyl)aminoacetyl}hydrazono)methyl]phenyl 2-furoate | C₂₂H₂₀N₄O₅ (inferred) | 428.42 (calculated) | Hydrazono-methyl with toluidine derivative | Complex structure; possible use in targeted drug delivery or metal chelation. |
Key Differences and Implications
Substituent Effects on Reactivity and Stability: The ethoxycarbonyl group in is electron-withdrawing, enhancing ester hydrolysis susceptibility compared to the cyanophenoxy group, which is less polar but may improve thermal stability . Dichloroacetamido () introduces chlorine atoms, increasing lipophilicity and biological membrane permeability, critical for its antiparasitic activity .
Biological Activity: Diloxanide furoate’s efficacy against protozoans is attributed to the dichloroacetamido moiety, which disrupts parasitic metabolism.
Synthetic Accessibility: The cyanophenoxy group requires precise coupling of 4-cyanophenol with 2-furoyl chloride, analogous to the synthesis of 4-(ethoxycarbonyl)phenyl 2-furoate . Diloxanide furoate’s synthesis involves N-methylation and dichloroacetylation, steps that complicate scalability compared to simpler ester derivatives .
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